![molecular formula C16H18N2O2 B2901332 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 527690-05-7](/img/structure/B2901332.png)

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

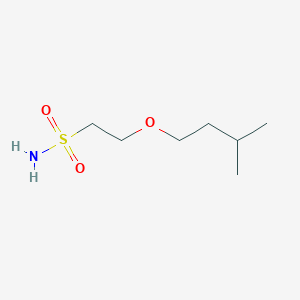

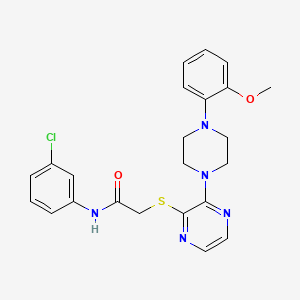

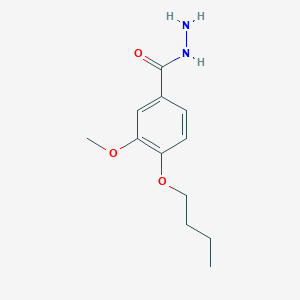

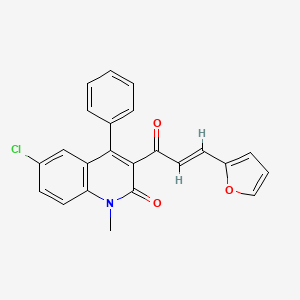

“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .Chemical Reactions Analysis

The chemical reactions involving “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .科学的研究の応用

Cancer Therapeutics Development

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide: has shown promise in the field of cancer therapeutics. It has been evaluated as a potential dual inhibitor of Bcr-Abl and histone deacetylase (HDAC), which are critical targets in cancer drug development . The compound’s ability to inhibit these two independent pharmacological activities suggests its utility in creating more effective cancer treatments.

Antioxidant Properties

The compound’s derivatives have been associated with significant antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The antioxidant properties of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide make it a valuable compound for further research in this area .

Antimicrobial Activity

Research has indicated that compounds like 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide can be effective against a variety of microbial pathogens. This antimicrobial activity is particularly important in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Applications

The anti-inflammatory potential of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide is another area of interest. Inflammation is a common underlying factor in many diseases, and controlling it is crucial for treating conditions like arthritis, asthma, and even some neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with various biological targets2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide has been the subject of such studies, which help predict its binding affinities and potential as a therapeutic agent .

Drug Synthesis and Design

The structural features of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide make it an interesting candidate for drug synthesis and design. Its molecular framework allows for the creation of novel drugs with potentially improved pharmacological profiles .

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (hdac) activities . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Based on its structural similarity to known bcr-abl and hdac inhibitors, it may bind to these enzymes and inhibit their activity . This could lead to decreased cell proliferation and altered gene expression.

Biochemical Pathways

The biochemical pathways affected by 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide are likely related to cell proliferation and gene expression . By inhibiting Bcr-Abl, the compound could disrupt the signaling pathways that promote cell growth and division. Similarly, by inhibiting HDAC, it could affect the acetylation status of histones, thereby influencing gene expression.

Result of Action

The molecular and cellular effects of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide’s action would likely include decreased cell proliferation and altered gene expression . These effects could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth and gene expression patterns, such as cancer.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide . .

特性

IUPAC Name |

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPNQXLPXOTLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)

![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)

![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)

![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)

![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)